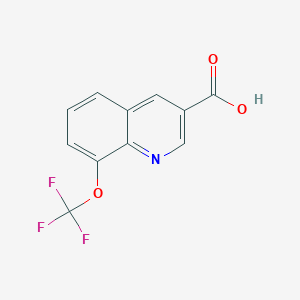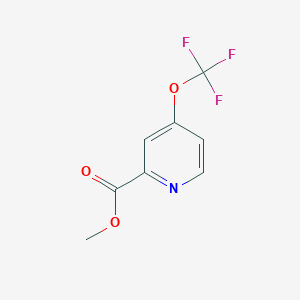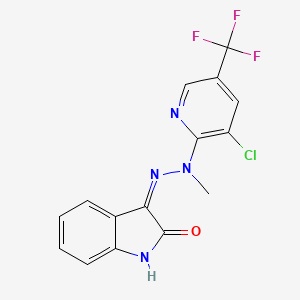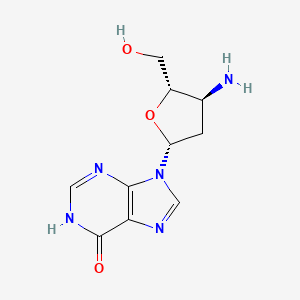
8-(Trifluoromethoxy)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethoxy)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO3 . It has a molecular weight of 257.17 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Biological Activities
Quinolines, including 8-(Trifluoromethoxy)quinoline-3-carboxylic acid, are important heterocyclic compounds with diverse applications in heterocyclic chemistry and drug discovery. These compounds serve as key frameworks for developing pharmaceuticals and biologically active molecules. Quinoline derivatives demonstrate significant bioactivities, including antitumor, antimalarial, antibacterial, and antifungal properties. Their structural versatility allows for the synthesis of a wide range of therapeutically relevant agents (Shang et al., 2018; Musioł, 2017).
Corrosion Inhibition
Quinoline derivatives are also recognized for their efficacy as corrosion inhibitors. These compounds form stable chelating complexes with metal surfaces, protecting against corrosion. The trifluoromethoxy group in this compound could potentially enhance these properties by increasing the molecule's electron-withdrawing capacity, which may improve its adsorption on metallic surfaces (Verma et al., 2020).
Anticancer Research
In the realm of anticancer research, quinoline and its derivatives have shown promise. These compounds target various mechanisms within cancer cells, such as DNA intercalation, topoisomerase inhibition, and tubulin polymerization disruption. The structural features of quinoline compounds, including potential modifications like the trifluoromethoxy group, are key to their activity, allowing for the design of molecules with enhanced efficacy and specificity (Mohamed & Abuo-Rahma, 2020).
Environmental Degradation
Quinoline compounds, including fluorinated derivatives, are subject to environmental degradation processes. Studies on the microbial degradation of polyfluoroalkyl substances, which share some structural similarities with this compound, indicate that these compounds can be broken down into simpler molecules, mitigating their environmental impact. This research is crucial for understanding the fate of such compounds in the environment and for developing strategies to address potential ecological concerns (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
8-(trifluoromethoxy)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIICIBPMSVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














